
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is a compound that combines a thiophene ring with a triazole ring, linked by a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The thiophene and triazole rings are linked via a methanamine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or thiophene S,S-dioxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11ClN4S |
|---|---|
Poids moléculaire |
230.72 g/mol |
Nom IUPAC |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4S.ClH/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8;/h1-3,5H,4,6,9H2;1H |
Clé InChI |
QMXOKDBNIVMVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CN2C=C(N=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


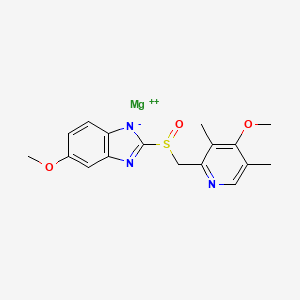
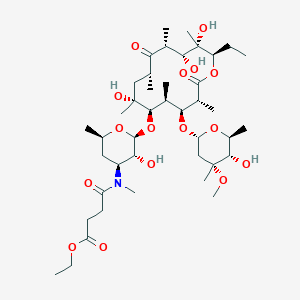
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)

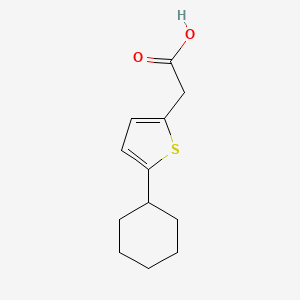
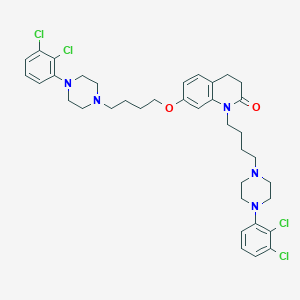
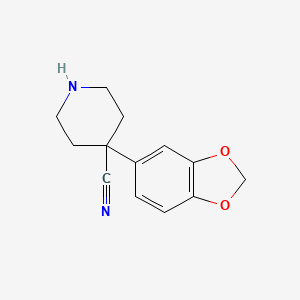
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
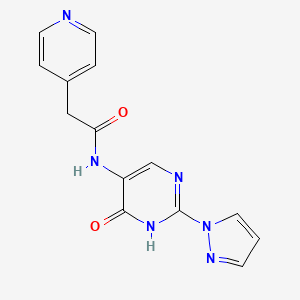
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
